6-苯基-2-(2-(4-(间甲苯磺酰基)哌嗪-1-基)乙基)吡哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

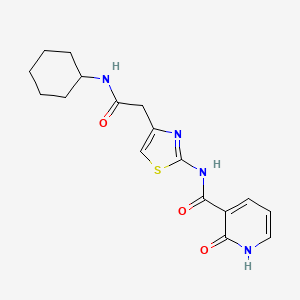

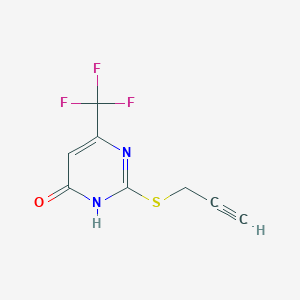

The compound of interest, 6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, is a derivative of the pyridazinone family, which has been extensively studied for its potential pharmacological properties. Pyridazinones are known for their diverse biological activities, including antiplatelet and anticancer effects .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves palladium-catalyzed Heck cross-coupling reactions, as demonstrated in the preparation of 6-phenyl-3(2H)-pyridazinones with various alkenyl groups at position 5 . The synthesis process requires careful protection of position 2 on the heterocyclic ring and the use of specific ligands, such as tris(o-tolyl)phosphine, to achieve successful coupling . Additionally, novel 6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives have been synthesized, with their structures confirmed by IR, 1H NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a piperazine ring, which is often substituted at the 4-position. This structural feature is crucial for the biological activity of these compounds. The synthesis of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones involves the construction of the piperazinyl group through the cyclization of bisbromoethyl amine with 4-pyridazinonyl anilines .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives is influenced by the substituents on the heterocyclic ring. The Heck alkenylation reaction is a key step in the synthesis of these compounds, and the presence of substituents can lead to the formation of by-products such as 4-phenyl-6-substituted-2-phthalazinones . The introduction of the piperazine ring and its subsequent substitution plays a significant role in the chemical behavior and pharmacological profile of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are determined by their molecular structure. The compounds exhibit varying degrees of cytotoxicity against different human cancer cell lines, with some showing moderate activity . The introduction of specific substituents, such as the 5-methyl group, can enhance the potency of these compounds, as seen in the inhibition of ADP-induced platelet aggregation . The physical properties, such as solubility and stability, are influenced by the nature of the substituents and the overall molecular conformation.

科学研究应用

镇痛和抗炎应用

与所讨论的化学物质在结构上相关的化合物已被合成并对其镇痛和抗炎活性进行了评估。例如,合成了甲基6-取代-3(2H)-吡哒嗪酮-2-基乙酸酯衍生物,发现其表现出显着的镇痛和抗炎作用,而不会引起胃溃疡致病作用,这与参考非甾体抗炎药相比。这表明开发更安全的镇痛和抗炎剂的潜力(Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004)。

抗菌活性

吡哒嗪酮衍生物的合成和评估也揭示了它们作为抗菌剂的潜力。具体来说,已经合成了具有芳基哌嗪基结构的衍生物,并对其进行了体内镇痛和抗炎活性测试,显示出显着的疗效而没有不良的胃部影响。进一步探索了这些化合物的构效关系,突出了化学修饰在增强生物活性中的重要性 (Duendar, Goekce, Kuepeli, & Şahin, 2007)。

抗惊厥特性

对包括取代的3-叔-氨基-6-芳基-吡哒嗪在内的抗惊厥药物的结构和电子性质的研究,有助于更好地理解其作用机制。X 射线衍射和分子轨道计算提供了对有利于抗惊厥活性的分子结构的见解,指导了更有效的治疗剂的开发 (Georges, Vercauteren, Evrard, & Durant, 1989)。

除草剂应用

吡哒嗪酮衍生物已被研究其除草剂活性,某些化合物抑制植物中的希尔反应和光合作用。这项研究阐明了吡哒嗪酮化学物质作为除草剂的潜力,为开发具有特定作用方式的新除草剂提供了科学依据 (Hilton, Scharen, St. John, Moreland, & Norris, 1969)。

属性

IUPAC Name |

2-[2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-19-6-5-9-21(18-19)31(29,30)26-15-12-25(13-16-26)14-17-27-23(28)11-10-22(24-27)20-7-3-2-4-8-20/h2-11,18H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZQZJCSCPCRBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)

![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540177.png)

![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2540182.png)

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)